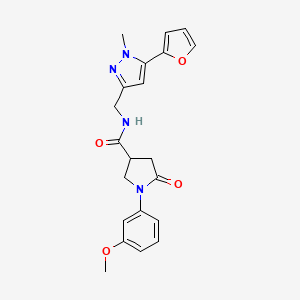

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Description

N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound featuring a hybrid heterocyclic scaffold. Its structure combines a 5-oxopyrrolidine carboxamide core linked to a 1-methylpyrazole substituted with a furan-2-yl group and a 3-methoxyphenyl moiety. This design integrates pharmacophoric elements common in bioactive molecules, including hydrogen-bonding motifs (carboxamide), aromatic π-systems (furan, pyrazole), and a polar 3-methoxyphenyl group that may enhance solubility or target interactions.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4/c1-24-18(19-7-4-8-29-19)10-15(23-24)12-22-21(27)14-9-20(26)25(13-14)16-5-3-6-17(11-16)28-2/h3-8,10-11,14H,9,12-13H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVARNQZDARUBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide represents a novel class of organic compounds with significant potential in medicinal chemistry. Its unique molecular structure, featuring a combination of a furan ring, pyrazole, and a pyrrolidine moiety, suggests diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacological properties, and potential applications in drug development.

Chemical Structure and Properties

The compound can be described by its chemical formula and its systematic name reflects its complex structure. The presence of functional groups such as carboxamide and methoxyphenyl enhances its interaction with biological targets.

Molecular Structure

| Component | Description |

|---|---|

| Furan Ring | Contributes to the compound's aromaticity |

| Pyrazole | Imparts potential biological activity |

| Pyrrolidine | Enhances stability and solubility |

| Carboxamide | Facilitates interaction with biological targets |

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit promising anticancer activity. For instance, benzamide derivatives have shown IC50 values ranging from 3.0 µM to 21.3 µM against various cancer cell lines, indicating that structural modifications can enhance potency against tumors .

Case Study: Antitumor Activity

In a study evaluating the cytotoxic effects on human lung cancer cell lines (A549, HCC827), compounds with similar structures demonstrated significant growth inhibition. The compound's mechanism involved the induction of apoptosis and modulation of key signaling pathways associated with cancer cell proliferation .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from pyrazole frameworks were tested against E. coli and S. aureus, showing significant inhibition zones, which highlight their therapeutic potential .

Anti-inflammatory Effects

Preliminary evaluations indicate that the compound may also possess anti-inflammatory properties. The presence of the methoxy group in the phenyl ring could facilitate interactions with inflammatory mediators, potentially leading to reduced inflammation in various models .

The biological activity of This compound is hypothesized to involve:

- Enzyme Inhibition : The carboxamide group may interact with active sites on enzymes, inhibiting their function.

- Receptor Modulation : The compound could bind to specific receptors involved in signaling pathways related to cancer and inflammation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through caspase activation .

Pharmacological Studies

Ongoing research is focused on optimizing the chemical structure to enhance selectivity and reduce cytotoxicity towards normal cells while maintaining efficacy against cancer cells .

Comparative Analysis

Comparative studies with known compounds such as sulfamethoxazole (an antibiotic) and celecoxib (an anti-inflammatory) reveal that while those compounds target specific pathways, This compound may offer broader therapeutic applications due to its multifaceted interactions .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds with similar structures to N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibit anticancer properties. The furan and pyrazole moieties are known to interact with biological targets involved in cancer progression, potentially inhibiting tumor growth and metastasis. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response. This property could make it beneficial for treating conditions such as arthritis and other inflammatory diseases .

3. Neuroprotective Effects

There is emerging evidence that compounds similar to this one may provide neuroprotective benefits. They could potentially protect neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Organic Synthesis Applications

1. Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create various derivatives through functional group modifications. For instance, the compound can undergo oxidation and reduction reactions to form new derivatives with distinct properties .

2. Development of Heterocyclic Compounds

The compound is instrumental in synthesizing new heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals. By modifying the furan and pyrazole rings, researchers can explore a wide range of biological activities associated with these classes of compounds .

Material Science Applications

1. Polymer Development

The unique chemical properties of this compound make it suitable for developing advanced materials, including polymers and resins. Its ability to form cross-links can enhance the mechanical properties of polymer matrices, leading to materials with improved durability and thermal stability .

2. Coatings and Adhesives

Due to its chemical reactivity, this compound can be utilized in formulating coatings and adhesives that require specific performance characteristics, such as resistance to heat and chemicals. The incorporation of this compound into formulations can lead to enhanced adhesion properties and longevity .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The compound shares key structural motifs with several derivatives reported in the literature. Below is a comparative analysis of its features against analogous molecules:

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The 3-methoxyphenyl group likely reduces logP compared to chlorinated derivatives (e.g., 3b: Cl substituents increase hydrophobicity) .

- Metabolic Stability : The furan ring may pose oxidative liability compared to saturated heterocycles (e.g., pyrrolidine in ), though the 5-oxopyrrolidine core could mitigate this via hydrogen bonding .

- Solubility : The methoxy group enhances water solubility relative to methyl or halogenated analogs, as seen in solubility trends for 3-methoxyphenyl vs. 4-chlorophenyl derivatives .

Bioactivity Trends (Hypothetical)

While direct bioactivity data for the target compound are absent, structural parallels suggest:

- Antimicrobial Activity : Pyrazole-furan hybrids (e.g., ’s 3a–3p) exhibit antifungal properties; the methoxy group may broaden the spectrum against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.